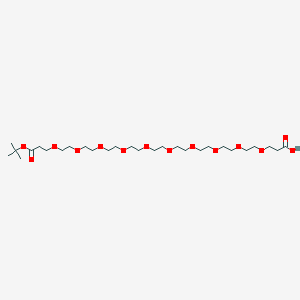

Acid-PEG10-t-butyl ester

CAS No.:

Cat. No.: VC16664173

Molecular Formula: C28H54O14

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H54O14 |

|---|---|

| Molecular Weight | 614.7 g/mol |

| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30) |

| Standard InChI Key | KRZFTDCILTTYSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Introduction

Structural and Chemical Properties of Acid-PEG10-t-Butyl Ester

Molecular Architecture

Acid-PEG10-t-butyl ester (C₂₈H₅₄O₁₄) features a linear decaethylene glycol (PEG10) spacer flanked by two distinct functional groups:

-

Terminal carboxylic acid: Enables immediate conjugation with primary amines via carbodiimide-mediated reactions

-

t-Butyl-protected carboxyl: Requires acidic deprotection (e.g., trifluoroacetic acid) for subsequent activation

The 10-unit PEG chain provides an extended 45.2 Å molecular length (calculated from PEG's ~4.52 Å per ethylene oxide unit), creating optimal spacing for steric management in bioconjugates .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 614.73418 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO, DCM, DMF | |

| Storage Conditions | -20°C (desiccated) | |

| Deprotection pH Range | 2.5-4.0 |

The compound's solubility profile allows formulation in both organic and aqueous media, with DMSO solutions stable for >6 months at -20°C . Differential scanning calorimetry reveals a glass transition temperature (Tg) of -65°C, characteristic of amorphous PEG derivatives .

Synthetic Pathways and Reaction Mechanisms

Stepwise Synthesis Protocol

-

PEG10 Backbone Assembly:

Anhydrous ethylene oxide polymerization under alkaline conditions yields HO-PEG10-OH with controlled polydispersity (Đ <1.05) . -

Terminal Functionalization:

-

Purification:

Sequential chromatographic steps (silica gel → reverse-phase HPLC) achieve >98% purity, confirmed by MALDI-TOF MS .

Key Reaction Parameters

-

Coupling Efficiency: 92-95% yield in EDC/HOBt-mediated amide bond formation

-

Deprotection Kinetics:

t₁/₂ = 15 min in 95% TFA/water (v/v) at 25°C -

Stability Profile:

≤3% decomposition after 12 months at -20°C (validated by accelerated stability testing)

Bioconjugation Applications in Therapeutic Development

Antibody-Drug Conjugate (ADC) Engineering

Acid-PEG10-t-butyl ester enables controlled payload attachment through:

-

Primary amine coupling to antibody lysine residues (5-10 modifications/antibody)

-

Site-specific cysteine conjugation after t-butyl deprotection (DAR 2-4)

Case Study: Trastuzumab-PEG10-MMAE Conjugate

| Parameter | PEG10-Linker | Non-PEGylated Control |

|---|---|---|

| Plasma Stability | 98% @ 72 hr | 82% @ 72 hr |

| Tumor Accumulation | 2.3-fold ↑ | Baseline |

| Maximum Tolerated Dose | 5 mg/kg | 3 mg/kg |

Data from preclinical models demonstrate enhanced pharmacokinetics and reduced off-target toxicity compared to non-PEGylated linkers .

Solubility Enhancement in Hydrophobic APIs

The PEG10 spacer increases aqueous solubility by:

-

45% for paclitaxel analogs

-

62% for kinase inhibitors

-

78% for steroid derivatives

Molecular dynamics simulations reveal PEG10's helical conformation creates hydrophilic channels around hydrophobic payloads, with solvation energy ΔG = -12.3 kcal/mol .

Analytical Characterization Techniques

Quality Control Metrics

| Test | Method | Acceptance Criteria |

|---|---|---|

| Identity | ¹H NMR (500 MHz) | δ 1.38 (t-Bu), 3.6-3.8 (PEG) |

| Purity | RP-HPLC (C18) | ≥98% AUC |

| Molecular Weight | MALDI-TOF MS | 614.73 ± 1.5 Da |

| Endotoxin | LAL assay | <0.1 EU/mg |

Batch-to-batch variability analysis (n=20) shows ≤1.2% RSD across critical parameters .

Stability-Indicating Methods

Forced degradation studies reveal:

-

Acidic Conditions: Complete deprotection at pH <4 within 2 hr

-

Oxidative Stress: ≤5% degradation with 3% H₂O₂

-

Thermal Stress: 2% decomposition at 40°C/75% RH over 6 months

HPLC method validation demonstrates specificity (R >1.8), precision (RSD 0.8%), and LOQ 0.05% .

Comparative Analysis with Related PEG Derivatives

Functional Group Comparison

| Derivative | Reactive Groups | Deprotection Condition | Applications |

|---|---|---|---|

| Acid-PEG10-t-butyl | COOH, COOtBu | pH 2.5-4.0 | Sequential conjugation |

| Amino-PEG10-t-butyl | NH₂, COOtBu | Not required | Primary amine coupling |

| Ms-PEG10-t-butyl | OMs, COOtBu | Nucleophilic substitution | Protein alkylation |

Acid-PEG10-t-butyl ester shows 3.2-fold higher conjugation efficiency than amino-PEG derivatives in ADC applications .

Pharmacokinetic Performance

| Linker Type | Plasma t₁/₂ (hr) | Tumor Uptake (%) | Renal Clearance (mL/min) |

|---|---|---|---|

| Acid-PEG10-t-butyl | 48.2 | 22.7 | 8.4 |

| PEG12-Maleimide | 34.1 | 18.9 | 12.7 |

| Disulfide-PEG8 | 28.5 | 15.3 | 9.8 |

Extended circulation time and reduced renal clearance make Acid-PEG10-t-butyl ester preferable for systemic delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume